Indol-1-yl-methyl-pyridin-4-yl-amine
Description
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-methyl-N-pyridin-4-ylindol-1-amine |
InChI |
InChI=1S/C14H13N3/c1-16(13-6-9-15-10-7-13)17-11-8-12-4-2-3-5-14(12)17/h2-11H,1H3 |
InChI Key |
DZLHSFJMKLMKMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Indole-3-Carbaldehyde Derivatives
Reductive amination represents a cornerstone methodology for constructing the methylene bridge between indole and pyridin-4-yl-amine. In this approach, indole-3-carbaldehyde intermediates undergo condensation with pyridin-4-yl-amine followed by reduction.
Synthetic Protocol :
-
Formylation of Indole : Treatment of 1H-indole derivatives with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C generates indole-3-carbaldehyde . For example, 2-(4-(1H-imidazol-1-yl)phenyl)-1H-indole-3-carbaldehyde was synthesized in 64–71% yield using this method .
-
Condensation with Amine : The aldehyde intermediate reacts with pyridin-4-yl-amine in ethanol under reflux with glacial acetic acid catalysis, forming an imine intermediate .
-
Reduction : Sodium borohydride (NaBH₄) or hydrogen gas with palladium on carbon (Pd/C) reduces the imine to the secondary amine.
Optimization Insights :
-
Solvent choice critically impacts imine stability. Ethanol outperforms tetrahydrofuran (THF) due to its polarity, which stabilizes charged intermediates .
-
Catalytic acetic acid accelerates imine formation by protonating the carbonyl oxygen, enhancing electrophilicity .
Nucleophilic Substitution via Halogenated Intermediates
Halogenated indole derivatives serve as electrophilic partners for pyridin-4-yl-amine nucleophiles. This method is favored for its operational simplicity and compatibility with diverse indole substrates.
Synthetic Protocol :
-
Halogenation of Indole : Bromination or iodination at the indole C1 position using N-bromosuccinimide (NBS) or iodine monochloride (ICl) yields 1-haloindoles .
-
Alkylation of Pyridin-4-yl-Amine : Reaction of 1-haloindole with pyridin-4-yl-amine in polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C facilitates nucleophilic substitution .
Case Study :
N-Methyl-1-(pyridin-4-yl)methanamine was synthesized via alkylation of pyridin-4-yl-methylamine with 2-bromoethylphthalimide in DMF at 80°C for 16 hours, achieving 49% yield after purification .
Challenges :
-
Competing side reactions, such as elimination or over-alkylation, necessitate strict temperature control and stoichiometric excess of the amine .
-
Polar solvents like DMF enhance reaction rates but complicate product isolation due to high boiling points .
Transition-Metal-Catalyzed Cross-Coupling
Palladium and copper catalysts enable C–N bond formation between indole and pyridine rings, offering superior regiocontrol for sterically hindered substrates.
Synthetic Protocol :
-
Borylation of Indole : Miyaura borylation of 1H-indole using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) generates indol-1-yl-boronate esters.
-
Buchwald–Hartwig Amination : Coupling the boronate ester with 4-aminopyridine using a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) forms the target compound.
Performance Metrics :
-
Reactions conducted in toluene at 110°C achieve yields up to 78% with turnover numbers (TON) exceeding 500.
-
Ligand selection is pivotal; bulky phosphines mitigate catalyst deactivation by coordinating indole nitrogen.
Industrial-Scale Production Strategies
Scalable synthesis of Indol-1-yl-methyl-pyridin-4-yl-amine demands cost-effective and environmentally sustainable protocols.
Continuous Flow Reactors :
-
Microreactor systems reduce reaction times from hours to minutes by enhancing heat and mass transfer. For instance, a telescoped process combining formylation and reductive amination steps in a flow system achieved 85% yield with >99% purity.
Green Chemistry Innovations :
-
Solvent substitution: Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity and facilitates recycling .
-
Catalytic reductive amination using molecular hydrogen (H₂) instead of NaBH₄ minimizes waste generation .
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Indol-1-yl-methyl-pyridin-4-yl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Indol-1-yl-methyl-pyridin-4-yl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indol-1-yl-methyl-pyridin-4-yl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Core Heterocycle Differences: Thiazole vs. This may explain its antimicrobial efficacy. Pyrimidine vs. Pyridine (): Pyrimidine’s dual nitrogen atoms increase electron deficiency, improving interactions with ATP-binding pockets in kinases. The target compound’s pyridine ring may exhibit weaker binding but better solubility.
Substituent Effects :
- Linker Type : The methyl linker in the target compound offers conformational flexibility compared to the rigid methylidene (CH=N) group in ’s piperazine derivative.
- Electron-Withdrawing Groups : The nitro and fluoro substituents in ’s compound enhance stability but reduce solubility, whereas the target compound’s simpler structure may favor bioavailability.
Biological Activity: Antimicrobial activity in thiazole derivatives () correlates with membrane disruption or enzyme inhibition.
Research Findings and Trends
- Antimicrobial Applications : Thiazole-indole hybrids () demonstrate broad-spectrum activity, but pyridine-based analogs like the target compound may require functionalization (e.g., halogenation) to achieve similar potency.
- Kinase Inhibition Potential: Pyrimidine-indole derivatives () show strong similarity to kinase inhibitors like imatinib, suggesting the target compound’s pyridine core could be optimized for selective kinase binding.
- Solubility and Bioavailability : The absence of bulky substituents in the target compound may improve solubility compared to nitro-/fluoro-substituted analogs, though metabolic stability could be a trade-off.
Q & A
Q. What are the standard synthetic routes for Indol-1-yl-methyl-pyridin-4-yl-amine, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step reactions starting from indole and pyridine precursors. Key steps include coupling reactions (e.g., Buchwald-Hartwig amination) using palladium or copper catalysts under inert atmospheres. Solvents like dimethylformamide (DMF) or toluene are used, with temperature control (e.g., 80–110°C) to optimize intermediate formation. Purification via column chromatography is critical to isolate the final product .
Q. How can researchers characterize the structural purity of this compound?
Use a combination of spectroscopic techniques:
Q. What are the optimal storage conditions to maintain the compound’s stability?
Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid prolonged exposure to oxygen or moisture, which can degrade the amine functionality. For long-term stability, use desiccants like silica gel .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or residual solvents. Strategies include:
- Repeating synthesis under anhydrous conditions.
- Using deuterated solvents for NMR.
- Cross-validating with high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) .
Q. What experimental designs are recommended for studying the compound’s binding affinity to biological targets?
- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure real-time binding kinetics (ka, kd).
- Fluorescence Spectroscopy: Use competitive assays with fluorescent probes (e.g., displacement of a known ligand).
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .
Q. What strategies improve synthetic yield and scalability for this compound?
- Catalyst Optimization: Screen Pd/XPhos or Cu/I systems to reduce side reactions.
- Solvent Selection: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis.
- Stepwise Intermediate Isolation: Purify intermediates (e.g., indol-1-yl-methyl precursors) before final coupling to minimize impurities .
Q. How can researchers validate the compound’s role in modulating enzyme activity?
- Enzyme Inhibition Assays: Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to measure activity changes.
- Kinetic Analysis: Determine IC₅₀ values via dose-response curves.
- Molecular Docking: Compare predicted binding poses (AutoDock Vina) with experimental data to refine mechanistic hypotheses .
Methodological Considerations
Q. What analytical techniques are suitable for detecting trace impurities?
- HPLC-MS: Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify impurities.
- NMR Relaxation Filters: Apply T₂-edited experiments to suppress signals from low-concentration contaminants .
Q. How should researchers handle discrepancies in biological activity across studies?
- Batch Analysis: Compare purity profiles (HPLC) of different synthetic batches.
- Cell Line Validation: Ensure consistent cell viability assays (e.g., MTT vs. ATP-based luminescence).
- Solubility Controls: Pre-dissolve the compound in DMSO at concentrations ≤0.1% to avoid solvent toxicity .
Safety and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
